2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives involves various strategies, including the palladium-catalyzed formation of complexes with triphenylphosphine co-ligand. For instance, Ramachandran et al. (2012) synthesized a series of palladium(II) complexes using 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones, exploring the effects of terminal N-substitution on coordination behavior and biological activity (Ramachandran et al., 2012).
Molecular Structure Analysis
The molecular structure of these complexes reveals diverse coordination modes, as confirmed by X-ray diffraction studies. These studies highlight the binegative tridentate coordination by forming six and five-member rings around the palladium center, which is crucial for understanding the ligand's reactivity and interaction with metal ions (Ramachandran et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives include their interaction with calf thymus DNA and bovine serum albumin, demonstrating their potential for intercalation and strong binding properties. These interactions are pivotal for the development of therapeutic agents and for understanding the pharmacokinetic behaviors of drugs (Ramachandran et al., 2012).
Scientific Research Applications
Synthesis and Biological Applications
Research has demonstrated the synthesis of novel compounds containing the quinoline structure, showcasing their potential for antioxidant and antitumor activities. For example, Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, an important precursor, through reactions with halo-compounds. These compounds exhibited antioxidant and antitumor activities, verified by calorimetrical measurement and Ehrlich ascites carcinoma (EAC) cells studies, respectively. Density Functional Theory (DFT) was employed for the geometrical isomer analysis, supporting the spectral analysis of the investigated compounds (Hassanien, Abd El-Ghani, & Elbana, 2022).
Chemical Synthesis and Reactions
Further, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively reviewed, covering the synthesis of quinoline ring systems and their applications. Hamama et al. (2018) highlighted the synthetic applications and biological evaluations of these compounds over a period, illustrating their significance in constructing fused or binary quinoline-cord heterocyclic systems (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Antimicrobial Activity and Metal Complex Formation
Transition metal complexes derived from sulfonamide-based Schiff bases have shown promising antibacterial activity. Athar et al. (2016) prepared and characterized metal complexes of Cu (II), Co (II), Ni (II), and Zn (II) using Schiff bases derived from 2-hydroxy-7-methylquinoline-3-carbaldehyde and 2-hydroxy-7-methoxyquinoline-3-carbaldehyde. These complexes exhibited higher antibacterial activity compared to the Schiff base alone, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Athar et al., 2016).
Luminescent Properties and Coagulation Inhibition
Potapov et al. (2020) explored the synthesis of 3-R-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones by condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters. This study focused on the UV and photoluminescence spectra of the synthesized compounds, indicating the potential of quinoline derivatives in the development of new luminescent materials (Potapov et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFVLXHUGFIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355477 | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde | |
CAS RN |
123990-78-3 | |
Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123990-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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